Fmoc-IsoAsn-OH
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Overview
Description
Fluorenylmethyloxycarbonyl-D-asparagine amide: is a derivative of asparagine, an amino acid, where the amino group is protected by the fluorenylmethyloxycarbonyl group. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Protection of the Amino Group: The fluorenylmethyloxycarbonyl group is introduced to the amino group of D-asparagine using fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate in aqueous dioxane.
Formation of the Amide: The carboxyl group of the protected D-asparagine is then converted to an amide using ammonia or an amine in the presence of a coupling reagent like N,N’-diisopropylcarbodiimide.
Industrial Production Methods: The industrial production of fluorenylmethyloxycarbonyl-D-asparagine amide typically involves large-scale solid-phase peptide synthesis techniques. The fluorenylmethyloxycarbonyl group is introduced using fluorenylmethyloxycarbonyl chloride or fluorenylmethyloxycarbonyl succinimidyl carbonate, followed by amide formation using ammonia or an appropriate amine .
Chemical Reactions Analysis
Types of Reactions:
Deprotection: The fluorenylmethyloxycarbonyl group can be removed using a base such as piperidine, resulting in the formation of the free amine.
Coupling Reactions: The free amine can undergo coupling reactions with carboxyl groups to form peptide bonds.
Common Reagents and Conditions:
Deprotection: Piperidine in N,N-dimethylformamide is commonly used for the removal of the fluorenylmethyloxycarbonyl group.
Major Products:
Scientific Research Applications
Chemistry: Fluorenylmethyloxycarbonyl-D-asparagine amide is widely used in the synthesis of peptides and proteins. Its stability and ease of removal make it an ideal protecting group for amino acids in solid-phase peptide synthesis .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the synthesis of peptide-based drugs and biomaterials .
Medicine: Fluorenylmethyloxycarbonyl-D-asparagine amide is used in the development of peptide-based therapeutics. Its use in solid-phase peptide synthesis allows for the efficient production of peptide drugs .
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of peptide-based biomaterials for various applications .
Mechanism of Action
The fluorenylmethyloxycarbonyl group protects the amino group of D-asparagine, preventing unwanted reactions during peptide synthesis. The protecting group is removed under basic conditions, revealing the free amine, which can then participate in coupling reactions to form peptide bonds .
Comparison with Similar Compounds
Fluorenylmethyloxycarbonyl-L-asparagine amide: Similar to fluorenylmethyloxycarbonyl-D-asparagine amide but with the L-isomer of asparagine.
Fluorenylmethyloxycarbonyl-D-glutamine amide: Similar protecting group but with glutamine instead of asparagine.
Fluorenylmethyloxycarbonyl-L-glutamine amide: Similar to fluorenylmethyloxycarbonyl-D-glutamine amide but with the L-isomer of glutamine.
Uniqueness: Fluorenylmethyloxycarbonyl-D-asparagine amide is unique due to its use of the D-isomer of asparagine, which can result in different biological activities and properties compared to the L-isomer .
Properties
IUPAC Name |
4-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c20-18(24)16(9-17(22)23)21-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,20,24)(H,21,25)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRMWRHTRSQVJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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